REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[CH2:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)[CH3:2].C(O)(=O)[C@@H]([C@H](C(O)=O)O)O>C(O)C.[Pt]=O>[NH:8]1[CH2:9][CH2:10][CH2:11][CH:6]([CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:12])[CH2:7]1
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1C=NC=CC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
|
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
546.1 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Type
|
CUSTOM
|
Details
|
with shaking for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The hydrogen was removed
|
Type
|
FILTRATION
|
Details
|
the mixture was then filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated at ambient temperature under reduced pressure to a small volume
|
Type
|
ADDITION
|
Details
|
This residue was diluted with saturated sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with fresh ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated at ambient temperature under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(CCC1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[CH2:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)[CH3:2].C(O)(=O)[C@@H]([C@H](C(O)=O)O)O>C(O)C.[Pt]=O>[NH:8]1[CH2:9][CH2:10][CH2:11][CH:6]([CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:12])[CH2:7]1
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1C=NC=CC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
|
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
546.1 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Type
|
CUSTOM
|
Details
|
with shaking for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The hydrogen was removed
|
Type
|
FILTRATION
|
Details
|
the mixture was then filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated at ambient temperature under reduced pressure to a small volume
|
Type
|
ADDITION
|
Details
|
This residue was diluted with saturated sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with fresh ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated at ambient temperature under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(CCC1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[CH2:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)[CH3:2].C(O)(=O)[C@@H]([C@H](C(O)=O)O)O>C(O)C.[Pt]=O>[NH:8]1[CH2:9][CH2:10][CH2:11][CH:6]([CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:12])[CH2:7]1
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1C=NC=CC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
|
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
546.1 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Type
|
CUSTOM
|
Details
|
with shaking for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The hydrogen was removed
|
Type
|
FILTRATION
|
Details
|
the mixture was then filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated at ambient temperature under reduced pressure to a small volume
|
Type
|
ADDITION
|
Details
|
This residue was diluted with saturated sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with fresh ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated at ambient temperature under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(CCC1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |